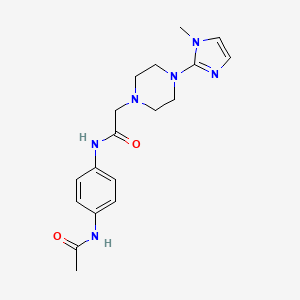

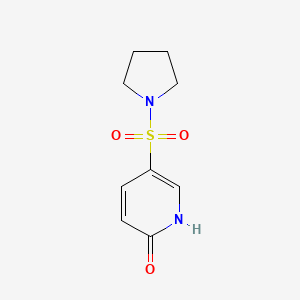

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Vue d'ensemble

Description

Pyrrolidin-1-ylsulfonyl and pyridin-2(1H)-one are both functional groups found in many organic compounds. Pyrrolidin-1-ylsulfonyl is a sulfonyl group attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Pyridin-2(1H)-one, on the other hand, is a pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would likely consist of a pyridin-2(1H)-one ring with a pyrrolidin-1-ylsulfonyl group attached at the 5-position. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidin-2-ones and pyridin-2-yl compounds are known to undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific chemical structure. These could include properties such as melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Discovery in Potassium-Competitive Acid Blockers

A novel pyrrole derivative, closely related to 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, was synthesized as a potent potassium-competitive acid blocker (P-CAB). This compound demonstrated significant inhibition of H(+),K(+)-ATPase activity and strong gastric acid secretion inhibition, making it a promising candidate for treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

Antimicrobial Activity

A derivative of this compound was synthesized and exhibited higher antimicrobial activity compared to its metal complexes. This compound's effectiveness was comparable to Ciprofloxacin, highlighting its potential as an antimicrobial agent (Patel et al., 2011).

Gastric Ulcer Treatment

A related compound, KFP-H008, has shown promising results in treating ethanol-induced gastric ulcers. This compound effectively reduced gastric ulcer index and inflammation, suggesting its potential application in treating acid-related diseases (Su et al., 2017).

Continuous-Flow Organocatalytic Processes

5-(Pyrrolidin-2-yl)tetrazole, a similar compound, has been used in continuous-flow aldol reactions. This demonstrates the potential of related compounds in sustainable and efficient chemical processes (Bortolini et al., 2012).

Proton Transfer Studies

Compounds closely related to this compound have been studied for their excited-state intramolecular proton transfer properties. These studies are crucial for understanding the photophysical behavior of such compounds (Li et al., 2018).

Antineoplastic Potential

A solvated derivative of this compound was investigated for its potential as an antineoplastic agent, demonstrating the versatility of these compounds in therapeutic applications (Banerjee et al., 2002).

Stereoselective Organocatalysis

Another derivative was used as an organocatalyst for Michael addition reactions, showing potential in asymmetric synthesis and stereoselective organocatalytic processes (Syu et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . It binds to the receptor, causing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound’s action results in the inhibition of FGFR signaling, which can inhibit cell proliferation and induce apoptosis . This can significantly inhibit the migration and invasion of cancer cells .

Safety and Hazards

Orientations Futures

The future directions for research on “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would depend on the results of initial studies. Potential areas of interest could include exploring its synthesis, investigating its reactions, studying its mechanism of action, and evaluating its potential applications .

Propriétés

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-9-4-3-8(7-10-9)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYWWWXFIYKITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

627843-18-9 | |

| Record name | 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)

![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)

![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)